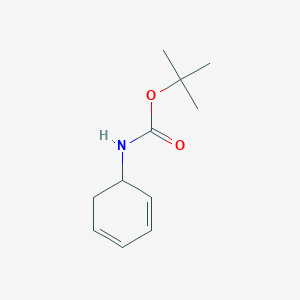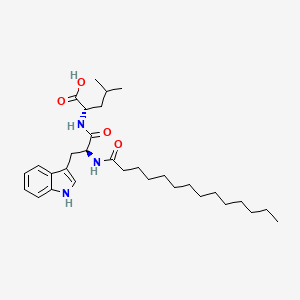
L-Leucine, N-(1-oxotetradecyl)-L-tryptophyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Leucine, N-(1-oxotetradecyl)-L-tryptophyl- is a complex organic compound that belongs to the class of peptides It is composed of the amino acids leucine and tryptophan, linked by a peptide bond, with an additional oxotetradecyl group attached to the tryptophan residue
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucine, N-(1-oxotetradecyl)-L-tryptophyl- typically involves the following steps:
Protection of Functional Groups: The amino and carboxyl groups of leucine and tryptophan are protected using suitable protecting groups to prevent unwanted side reactions.
Peptide Bond Formation: The protected leucine and tryptophan are coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling additive like hydroxybenzotriazole (HOBt).
Introduction of the Oxotetradecyl Group: The oxotetradecyl group is introduced to the tryptophan residue through an acylation reaction using an appropriate acylating agent.
Deprotection: The protecting groups are removed under mild conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable synthesis of peptides. SPPS involves the stepwise addition of protected amino acids to a solid support, followed by cleavage and purification of the desired peptide.
Analyse Chemischer Reaktionen
Types of Reactions
L-Leucine, N-(1-oxotetradecyl)-L-tryptophyl- can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The oxotetradecyl group can be reduced using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxotetradecyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alcohols
Major Products Formed
Oxidation: Oxidized derivatives of tryptophan
Reduction: Reduced derivatives of the oxotetradecyl group
Substitution: Substituted derivatives with various functional groups
Wissenschaftliche Forschungsanwendungen
L-Leucine, N-(1-oxotetradecyl)-L-tryptophyl- has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of novel biomaterials and drug delivery systems.
Wirkmechanismus
The mechanism of action of L-Leucine, N-(1-oxotetradecyl)-L-tryptophyl- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular processes. For example, it may interact with G-protein coupled receptors (GPCRs) or ion channels, leading to changes in intracellular signaling cascades.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- L-Leucine, N-(1-oxotetradecyl)-L-histidyl-
- L-Leucine, N-(1-oxotetradecyl)-L-phenylalanyl-
- L-Leucine, N-(1-oxotetradecyl)-L-tyrosyl-
Uniqueness
L-Leucine, N-(1-oxotetradecyl)-L-tryptophyl- is unique due to the presence of the tryptophan residue, which imparts distinct chemical and biological properties. The indole ring of tryptophan allows for unique interactions with biological targets, making this compound particularly interesting for research in medicinal chemistry and drug development.
Eigenschaften
CAS-Nummer |
192722-67-1 |
|---|---|
Molekularformel |
C31H49N3O4 |
Molekulargewicht |
527.7 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-(tetradecanoylamino)propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C31H49N3O4/c1-4-5-6-7-8-9-10-11-12-13-14-19-29(35)33-27(30(36)34-28(31(37)38)20-23(2)3)21-24-22-32-26-18-16-15-17-25(24)26/h15-18,22-23,27-28,32H,4-14,19-21H2,1-3H3,(H,33,35)(H,34,36)(H,37,38)/t27-,28-/m0/s1 |
InChI-Schlüssel |
RWSZMLVQYNCISL-NSOVKSMOSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)O |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


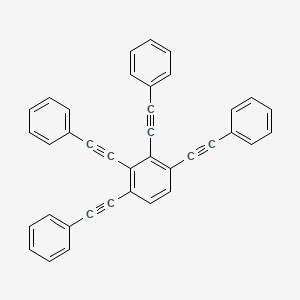

![(2S)-2-[(4-fluorophenyl)methyl]piperazine](/img/structure/B12574212.png)
![Piperazine, 1-(2-methoxyphenyl)-4-[[5-(2-thienyl)-3-isoxazolyl]methyl]-](/img/structure/B12574219.png)
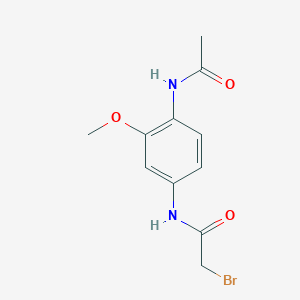
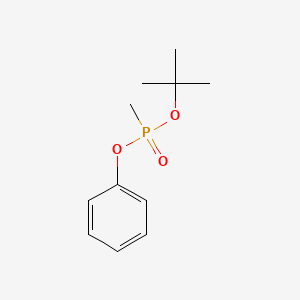
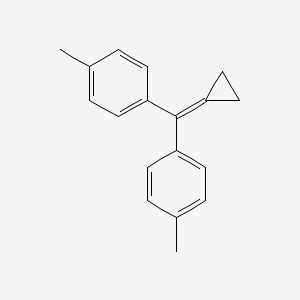
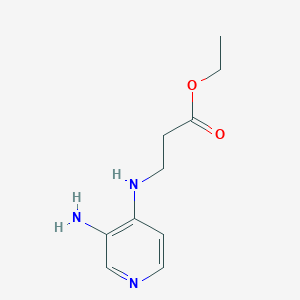
![6-Undecanone, 5-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B12574250.png)
![2-Pyrrolidinone, 5-[(1-ethoxyethoxy)methyl]-, (5S)-](/img/structure/B12574253.png)
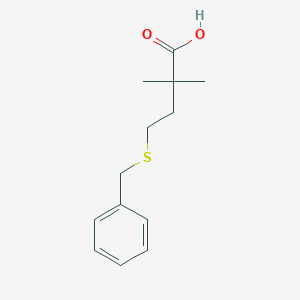
![Methyl 2-{[(4-nonylphenoxy)carbonyl]oxy}benzoate](/img/structure/B12574274.png)
![Phenol, 4-chloro-2-[phenyl[2-(2-pyridinyl)-1H-benzimidazol-1-yl]methyl]-](/img/structure/B12574279.png)
